

In-Depth Technical Guide to the Spectroscopic Data of Ethyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE*

Cat. No.: *B1333397*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyltriphenylphosphonium chloride**, a quaternary phosphonium salt with applications in organic synthesis, particularly as a phase-transfer catalyst and a precursor to Wittig reagents. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, details the experimental protocols for data acquisition, and presents visualizations to aid in understanding its structure and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, ^{31}P NMR, and IR spectroscopy for **ethyltriphenylphosphonium chloride**. It is important to note that while data for the chloride salt is presented, spectroscopic data for the analogous bromide and iodide salts are very similar due to the minimal influence of the halide counter-ion on the cationic moiety's spectroscopic properties.

Table 1: ^1H NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.60 - 7.90	m	15H	P-C ₆ H ₅	~7 (³ JHH), ~20 (³ JPH)
3.30 - 3.60	m	2H	P-CH ₂ -CH ₃	
1.35 - 1.50	dt	3H	P-CH ₂ -CH ₃	

Note: The exact chemical shifts and coupling patterns can be influenced by solvent and concentration. The data presented is a representative compilation.

Table 2: ¹³C NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in CDCl₃

Chemical Shift (δ) ppm	Assignment	Coupling Constant (J) Hz
135.0 (d)	para-C of P-C ₆ H ₅	~3 (⁴ JPC)
133.5 (d)	ortho-C of P-C ₆ H ₅	~10 (² JPC)
130.5 (d)	meta-C of P-C ₆ H ₅	~13 (³ JPC)
118.5 (d)	ipso-C of P-C ₆ H ₅	~88 (¹ JPC)
18.0 (d)	P-CH ₂ -CH ₃	~50 (¹ JPC)
7.5 (d)	P-CH ₂ -CH ₃	~5 (² JPC)

Table 3: ³¹P NMR Spectroscopic Data of **Ethyltriphenylphosphonium Chloride**

Chemical Shift (δ) ppm	Solvent	Reference
~25	CDCl ₃	85% H ₃ PO ₄

The ³¹P NMR spectrum of benzyltriphenylphosphonium chloride, a closely related compound, shows a singlet at 23.8 ppm in CDCl₃.[\[1\]](#)

Table 4: Key IR Absorption Bands of Ethyltriphenylphosphonium Salts

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3080	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch
1585	Medium	C=C stretch (phenyl ring)
1485	Medium	C=C stretch (phenyl ring)
1435	Strong	P-C stretch (P-Ph)
1110	Strong	P-C stretch (P-Ph)
720, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Note: The IR spectrum of solid samples can be influenced by the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the NMR and IR spectra of **ethyltriphenylphosphonium chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **ethyltriphenylphosphonium chloride**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- ¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

- ^{13}C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. Proton decoupling is used to simplify the spectrum. The chemical shifts are referenced to the CDCl_3 solvent peak (δ 77.16 ppm).
- ^{31}P NMR: ^{31}P NMR spectra are recorded with proton decoupling.^[2] The chemical shifts are referenced externally to an 85% H_3PO_4 standard (δ 0.0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

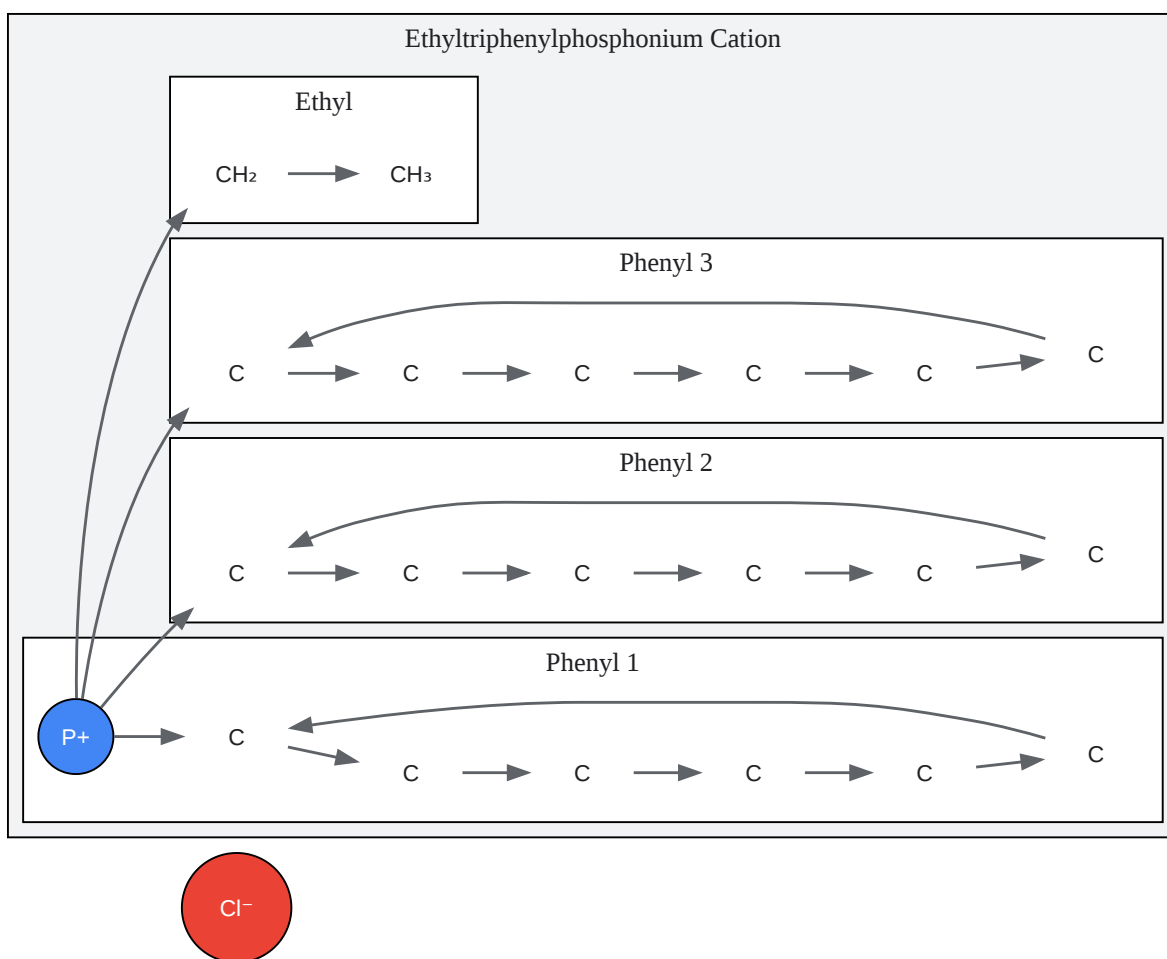
- Ensure the ATR crystal is clean.
- Place a small amount of the solid **ethyltriphenylphosphonium chloride** sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.
- A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

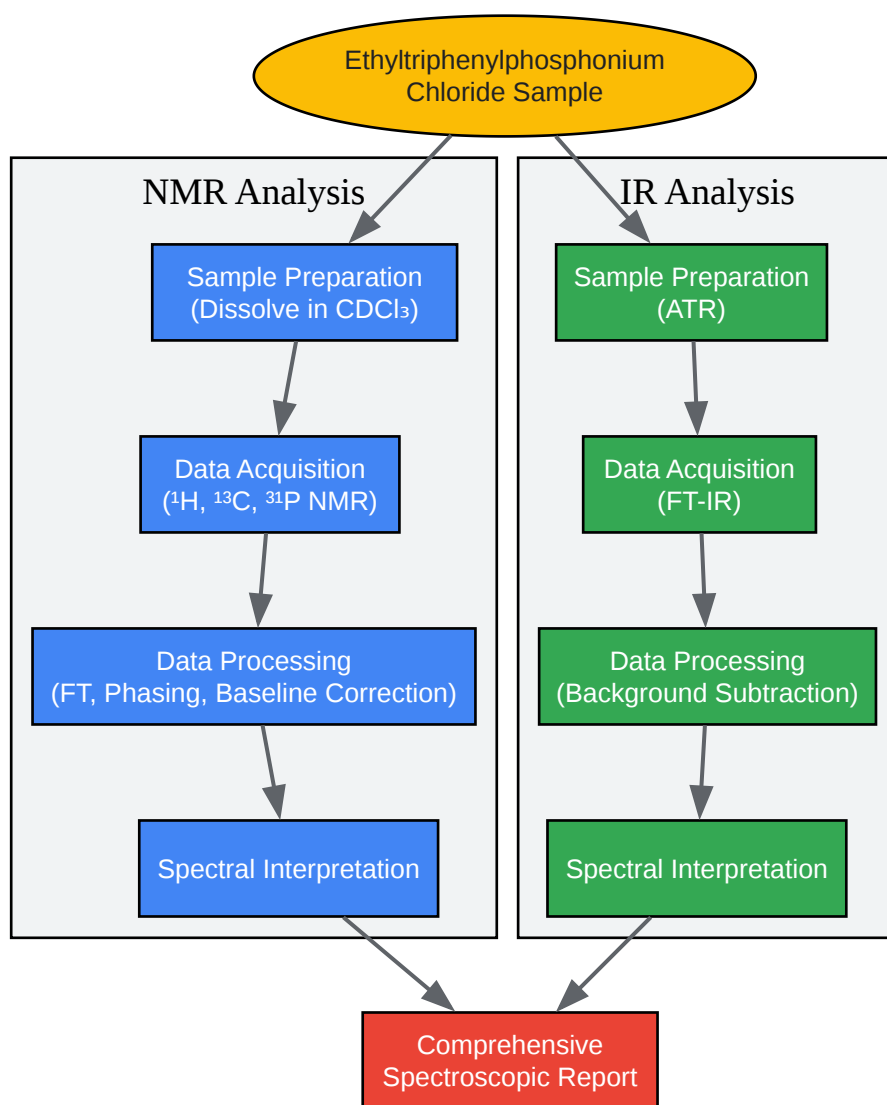
Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **ethyltriphenylphosphonium chloride**.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **ethyltriphenylphosphonium chloride**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P-31 NMR Spectrum [acadiu.ca]

- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Ethyltriphenylphosphonium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333397#spectroscopic-data-nmr-ir-of-ethyltriphenylphosphonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com